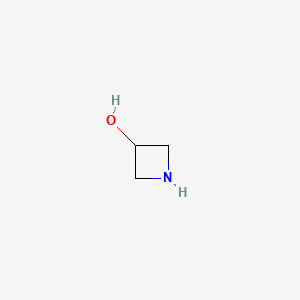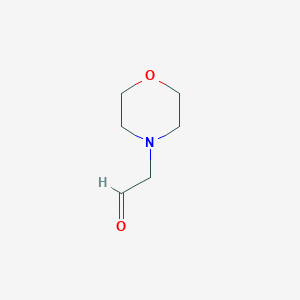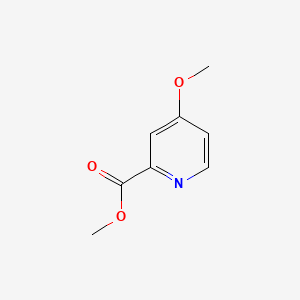
3-Morpholin-4-ylpropanohydrazide
Vue d'ensemble
Description
3-Morpholin-4-ylpropanohydrazide, also known as MPHP, is a synthetic compound. It has a molecular weight of 173.21 g/mol .
Molecular Structure Analysis
The molecular formula of 3-Morpholin-4-ylpropanohydrazide is C7H15N3O2 . The InChI string is InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) . The Canonical SMILES is C1COCCN1CCC(=O)NN .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Morpholin-4-ylpropanohydrazide include a molecular weight of 173.21 g/mol, XLogP3-AA of -1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 3, Exact Mass of 173.116426730 g/mol, Monoisotopic Mass of 173.116426730 g/mol, Topological Polar Surface Area of 67.6 Ų, Heavy Atom Count of 12, Formal Charge of 0, and Complexity of 146 .Applications De Recherche Scientifique
Neuroscience: LRRK2 Kinase Inhibition for Parkinson’s Disease
3-Morpholin-4-ylpropanohydrazide has been identified as a potent inhibitor of the LRRK2 kinase, which is genetically linked to Parkinson’s disease (PD). The compound has shown promise in preclinical profiling for its selectivity and ability to penetrate the brain, potentially offering a new therapeutic avenue for PD treatment .
Biochemistry: Enzyme-Linked Immunosorbent Assay (ELISA)
In biochemistry, this compound is utilized in the development of ELISA techniques. Its properties facilitate the detection of specific proteins or antibodies, making it a valuable tool for diagnostic and research applications in immunology and infectious diseases .
Pharmacology: Drug Development and Optimization
Pharmacologically, 3-Morpholin-4-ylpropanohydrazide is involved in the synthesis of novel drug candidates. Its structural characteristics are beneficial in enhancing the pharmacokinetic profiles of new drugs, contributing to the optimization of therapeutic agents .
Medicinal Chemistry: Heterocyclic Compound Synthesis
In medicinal chemistry, this compound is part of a class of heterocyclic compounds that are crucial for synthesizing a wide range of therapeutic agents. Its versatility in forming stable heterocyclic frameworks is instrumental in the discovery of new medications .
Materials Science: Smart Polymer Development
3-Morpholin-4-ylpropanohydrazide plays a role in the creation of smart polymers. These responsive materials are capable of changing their properties in response to environmental stimuli, which has applications in catalysis, microsystem technology, and material science .
Chemical Engineering: Process Optimization
Lastly, in chemical engineering, the compound is used to improve process optimization techniques. Its stability under various conditions makes it suitable for use in simulations and modeling, aiding in the development of more efficient chemical processes .
Mécanisme D'action
Target of Action
A related compound, 3-{4-[(1e)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline, has been found to interact with integrin alpha-l .
Biochemical Pathways
It’s worth noting that related compounds have been linked to the leucine-rich repeat kinase 2 (lrrk2) pathway, which is associated with parkinson’s disease .
Propriétés
IUPAC Name |
3-morpholin-4-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXMRKFJWOESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364760 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpropanohydrazide | |
CAS RN |
59737-33-6 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)




![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)



![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)



